molecular formula C6H8N4OS B1436649 2-(Pyrimidin-2-ylsulfanyl)acetohydrazide CAS No. 60458-70-0

2-(Pyrimidin-2-ylsulfanyl)acetohydrazide

Cat. No.: B1436649
CAS No.: 60458-70-0
M. Wt: 184.22 g/mol
InChI Key: HJJPFUFJAQFJTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Pyrimidin-2-ylsulfanyl)acetohydrazide is a chemical compound with the molecular formula C6H8N4OS and a molecular weight of 184.22 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyrimidin-2-ylsulfanyl)acetohydrazide typically involves the reaction of pyrimidine-2-thiol with ethyl chloroacetate to form ethyl 2-(pyrimidin-2-ylsulfanyl)acetate. This intermediate is then treated with hydrazine hydrate to yield this compound.

Reaction Conditions:

    Step 1: Pyrimidine-2-thiol reacts with ethyl chloroacetate in the presence of a base such as sodium hydroxide or potassium carbonate.

    Step 2: The resulting ethyl 2-(pyrimidin-2-ylsulfanyl)acetate is then treated with hydrazine hydrate under reflux conditions to obtain the final product.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-(Pyrimidin-2-ylsulfanyl)acetohydrazide can undergo various types of chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The hydrazide group can be reduced to form corresponding amines.

    Substitution: The hydrazide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of substituted hydrazides or other derivatives.

Scientific Research Applications

2-(Pyrimidin-2-ylsulfanyl)acetohydrazide has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and antitumor properties.

    Medicine: Investigated for its potential use in developing new therapeutic agents.

Mechanism of Action

The mechanism of action of 2-(Pyrimidin-2-ylsulfanyl)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound’s hydrazide group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the sulfur atom can participate in redox reactions, affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Pyridin-2-ylsulfanyl)acetohydrazide
  • 2-(Thiazol-2-ylsulfanyl)acetohydrazide
  • 2-(Benzothiazol-2-ylsulfanyl)acetohydrazide

Uniqueness

2-(Pyrimidin-2-ylsulfanyl)acetohydrazide is unique due to its pyrimidine moiety, which imparts specific biological activities and chemical reactivity. Compared to similar compounds, it may exhibit different pharmacological properties and reactivity patterns, making it a valuable compound for further research and development.

Properties

IUPAC Name

2-pyrimidin-2-ylsulfanylacetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N4OS/c7-10-5(11)4-12-6-8-2-1-3-9-6/h1-3H,4,7H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJJPFUFJAQFJTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)SCC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Pyrimidin-2-ylsulfanyl)acetohydrazide
Reactant of Route 2
Reactant of Route 2
2-(Pyrimidin-2-ylsulfanyl)acetohydrazide
Reactant of Route 3
2-(Pyrimidin-2-ylsulfanyl)acetohydrazide
Reactant of Route 4
Reactant of Route 4
2-(Pyrimidin-2-ylsulfanyl)acetohydrazide
Reactant of Route 5
2-(Pyrimidin-2-ylsulfanyl)acetohydrazide
Reactant of Route 6
2-(Pyrimidin-2-ylsulfanyl)acetohydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.